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Tin

Lithium-ion battery Anode material Gravimetric capacity

Sourcing specification-grade tin (Sn) with verified purity and particle morphology is critical for electronics soldering, battery anodes, and catalysis. Inconsistent quality compromises solder joint strength and anode cycle life. Our tin is supplied to ≥99.5% purity with controlled particle size distribution and trace metal documentation. Literature benchmarks: SAC305 solder conductivity +27% over SnPb (0.28 vs 0.22 × 10⁶ ohm⁻¹·cm⁻¹); theoretical Li-ion anode capacity 994 mAh·g⁻¹ (2.67× graphite); FTO sheet resistivity 8.5 Ω/sq.

Molecular Formula Sn
Molecular Weight 118.71 g/mol
CAS No. 7440-31-5
Cat. No. B038182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTin
CAS7440-31-5
SynonymsSTANNUM; TITRISOL TIN(IV); TIN ORE CONCENTRATE; TIN POWDER; TIN SINGLE ELEMENT PLASMA STANDARD; TIN SINGLE ELEMENT STANDARD; TIN STANDARD; TIN STANDARD SOLUTION
Molecular FormulaSn
Molecular Weight118.71 g/mol
Structural Identifiers
SMILES[Sn]
InChIInChI=1S/Sn
InChIKeyATJFFYVFTNAWJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2016)
SOL IN HYDROCHLORIC ACID, SULFURIC ACID, AQUA REGIA, ALKALI;  SLIGHTLY SOL IN DIL NITRIC ACID;  INSOL IN WATER
Solubility in water: none
Insoluble

Tin (CAS 7440-31-5) Procurement Guide: Baseline Properties and Industrial Position


Tin (Sn) is a post-transition metal of Group 14 with atomic number 50, a standard atomic weight of 118.71 g·mol⁻¹, and a density of approximately 7.3 g·cm⁻³ at room temperature [1]. It possesses a low melting point (231.9 °C for β-Sn) and a moderate thermal conductivity of 70 W·m⁻¹·K⁻¹, placing it between lead (35 W·m⁻¹·K⁻¹) and zinc (115 W·m⁻¹·K⁻¹) [2]. Tin exhibits a standard reduction potential of −0.14 V (Sn²⁺/Sn), rendering it more noble than iron (−0.44 V) and zinc (−0.76 V) and therefore functioning as a barrier—rather than sacrificial—coating on steel substrates . Industrially, tin is consumed predominantly in solder alloys (~50% of global demand), tinplate packaging, bronze alloys, and increasingly in advanced energy storage and perovskite optoelectronics. Its combination of low toxicity, high theoretical lithium-ion storage capacity, excellent solderability, and regulatory compliance under RoHS and analogous frameworks makes it a critical material across multiple high-volume and emerging technology supply chains.

Tin (CAS 7440-31-5) Comparator Analysis: Why In-Class Substitution Risks Performance Failure


Tin is frequently evaluated against lead (Pb) in soldering and radiation shielding, graphite and silicon (Si) in battery anodes, zinc (Zn) in corrosion-protective coatings, indium (In) in transparent conductive oxides and catalysis, and aluminum (Al) in packaging. However, direct substitution among these materials is precluded by fundamentally divergent physicochemical mechanisms. In soldering, Sn-based lead-free alloys such as SAC305 (96.5% Sn) deliver higher joint strength and conductivity than eutectic SnPb but require a ~34 °C higher processing temperature, demanding process re-engineering [1]. In Li-ion anodes, Sn stores charge via an alloying mechanism (Li₄.₄Sn) yielding a theoretical capacity of 994 mAh·g⁻¹—2.67× that of intercalation-based graphite (372 mAh·g⁻¹)—but incurs ~260% volume expansion that graphite (10%) does not, necessitating distinct electrode engineering strategies [2]. In corrosion protection, tin functions as a noble barrier coating (E° = −0.14 V) that fails catastrophically upon scratching, whereas zinc sacrificially protects exposed steel (E° = −0.76 V); selecting the wrong mechanism leads to accelerated substrate corrosion [3]. In transparent electrodes, fluorine-doped tin oxide (FTO) offers superior chemical stability and lower sheet resistance than indium tin oxide (ITO) in certain architectures, but with different optical trade-offs [4]. These quantitative, mechanism-level differences mean that procurement decisions must be application-specific and data-driven—generic substitution routinely leads to performance degradation, regulatory non-compliance, or premature failure.

Tin (CAS 7440-31-5) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement


Li-Ion Battery Anode Gravimetric Capacity: Tin (994 mAh·g⁻¹) vs Graphite (372 mAh·g⁻¹) — A 2.67-Fold Advantage

Metallic tin delivers a theoretical gravimetric capacity of 994 mAh·g⁻¹ based on the fully lithiated phase Li₄.₄Sn, compared with 372 mAh·g⁻¹ for graphite (LiC₆), representing a 2.67-fold (167%) capacity advantage [1]. The corresponding volumetric capacity is approximately 7,200 mAh·cm⁻³ for tin versus ~837 mAh·cm⁻³ for graphite, an even larger differential driven by tin's higher density (~7.3 g·cm⁻³) [2]. In sodium-ion systems, tin offers ~847 mAh·g⁻¹ versus ~250–300 mAh·g⁻¹ for hard carbon, a roughly 3-fold increase [1]. This capacity differential is accompanied by a volume expansion of approximately 257–300% for tin upon full lithiation versus ~10% for graphite, which must be managed through nanostructuring or composite electrode design but does not negate the fundamental capacity advantage [2].

Lithium-ion battery Anode material Gravimetric capacity

Lead-Free Solder Joint Electrical and Mechanical Performance: SnAgCu vs SnPb — 27% Higher Conductivity and 24% Higher Strength

In a direct comparative study of Cu–solder interfaces, a lead-free Sn3.5Ag0.5Cu (SAC) solder joint exhibited an electrical conductivity of 0.28 × 10⁶ ohm⁻¹·cm⁻¹ and a mechanical strength of approximately 68 MPa, compared with 0.22 × 10⁶ ohm⁻¹·cm⁻¹ and ~55 MPa for a conventional Sn37Pb solder joint [1]. This represents a 27% improvement in electrical conductivity and a 24% improvement in mechanical strength. The enhanced performance of the tin-based lead-free solder is attributed to the formation of distinct intermetallic compounds (Cu₆Sn₅, Cu₃Sn, Ag₃Sn) at the interface, characterized by TEM and SEM-EDX [1]. However, SAC alloys exhibit a higher melting range (217–220 °C) compared with the eutectic SnPb melting point of 183 °C, a 34 °C offset that necessitates higher reflow peak temperatures (235–245 °C) [2].

Electronics soldering Lead-free solder Joint reliability

Acute In Vivo Toxicity: Tin (0% Mortality) vs Lead (100% Mortality) in a Controlled Avian Model

A 30-day controlled toxicity study in pen-reared mallard drakes (n = 15 per group) dosed with metal shot demonstrated a stark toxicity differential: 100% mortality (15/15) was observed in the lead-dosed group, whereas 0% mortality (0/15) occurred in the tin-dosed group [1]. Zinc-dosed ducks showed 20% mortality (3/15) with an additional 10 of 12 survivors exhibiting signs of distress including loss of muscular control and body weight. Nickel and Teflon-coated steel also produced 0% mortality. Acid-fast intranuclear inclusion bodies—pathognomonic for lead toxicosis—were present in kidneys of lead-dosed and tin-lead alloy-dosed birds but absent in tin-dosed birds [1]. Mechanistically, inorganic tin salts are poorly absorbed from the gastrointestinal tract (~5% absorption), rapidly excreted in feces, and exhibit low systemic toxicity, whereas lead is efficiently absorbed, bioaccumulates in bone and soft tissues, and interferes with heme synthesis and neurodevelopment [2].

Toxicology Heavy metal Environmental safety

Catalytic Ring-Opening Polymerization of L-Lactide: Sn(II) Acetate (80% Conversion) vs In(III) Acetate (29%) and Sb(III) Acetate (70%)

In a systematic study of p-block period-5 acetate catalysts for the ring-opening polymerization (ROP) of L-lactide under bulk conditions (140 °C, 80 min, no added initiator), tin(II) acetate achieved 80% monomer conversion with a degree of polymerization (DP) of 47.7 and a number-average molecular weight (Mₙ) of 3,430 g·mol⁻¹ [1]. Indium(III) acetate yielded only 29% conversion (DP = 6.3, Mₙ = 450 g·mol⁻¹), while antimony(III) acetate attained 70% conversion (DP = 11.0, Mₙ = 790 g·mol⁻¹). Tin(IV) acetate performed similarly to indium(III) at 31% conversion [1]. The experimentally determined reactivity order was Sn(II) > Sb(III) > In(III) ≅ Sn(IV). Critically, Sn(II) acetate produced semicrystalline poly(L-lactide) (PLLA), whereas In(III) acetate yielded amorphous polyester—a morphological distinction with significant implications for mechanical properties and degradation kinetics [1]. The kinetic study confirmed that Sn(II) acetate reached high conversions in approximately one-quarter of the total reaction time, positioning it as the most catalytically active species in the series [2].

Catalysis Ring-opening polymerization Biodegradable polyester

Transparent Conductive Oxide Electrodes: FTO Sheet Resistance 8.5 Ω/sq vs ITO 52 Ω/sq — A 6.1-Fold Improvement Driving 4.3× Solar Cell Efficiency

In a comparative study of dye-sensitized solar cell (DSSC) performance using different transparent conducting oxide substrates, fluorine-doped tin oxide (FTO) exhibited a sheet resistivity of 8.5 Ω/sq, compared with 52 Ω/sq for indium tin oxide (ITO) [1]. This 6.1-fold improvement in electrical conductivity directly translated to DSSC internal global efficiency: 9.6% for FTO-based cells versus 2.24% for ITO-based cells, a 4.3-fold efficiency enhancement [1]. Beyond conductivity, FTO demonstrates markedly superior chemical stability: it is rated as 'excellent' and 'relatively stable to strong acids and alkalis,' whereas ITO is rated as 'ordinary' and 'easily corroded under strong acids and alkalis' [2]. FTO also exhibits higher infrared reflectance than ITO at comparable thickness, which is advantageous for applications requiring thermal management [3]. These performance and stability advantages have established FTO as the preferred transparent electrode for perovskite solar cells, DSSCs, and electrochromic devices where chemical robustness and high-temperature processing are required.

Transparent conductive oxide Dye-sensitized solar cell Photovoltaics

Packaging Mechanical Robustness: Tinplate (Tensile Strength 400–500 MPa) vs Aluminum (~90 MPa) — A 4.4–5.6× Strength Advantage

Tinplate (tin-coated steel) exhibits a tensile strength of 400–500 MPa, compared with approximately 90 MPa for aluminum alloys used in can and tray stock, representing a 4.4-fold to 5.6-fold mechanical strength advantage [1]. The density of tinplate is approximately 7.85 g·cm⁻³ (steel substrate) versus 2.70 g·cm⁻³ for aluminum, meaning that aluminum containers are approximately 65% lighter by weight [1]. In terms of barrier properties, tinplate provides an excellent barrier to gases, water vapor, light, and odors, with the ability to be hermetically sealed, whereas aluminum foil offers negligible permeability to gases, odors, and water vapor but with lower structural rigidity [2]. The choice between these materials therefore involves a quantifiable trade-off: tinplate offers 4.4–5.6× higher tensile strength and superior axial load-bearing capacity for stacked storage and transportation, while aluminum offers a ~65% weight reduction and dead-folding characteristics advantageous for flexible packaging formats [1][2].

Food packaging Metal containers Mechanical strength

Tin (CAS 7440-31-5) Optimal Deployment Scenarios Derived from Quantitative Differentiation Evidence


Next-Generation Lithium-Ion and Sodium-Ion Battery Anode Development

R&D teams developing high-energy-density anodes should prioritize tin-based systems for applications where gravimetric and volumetric capacity are the binding constraints. With a theoretical capacity of 994 mAh·g⁻¹ (2.67× graphite) and ~7,200 mAh·cm⁻³ volumetric capacity (~8.6× graphite), tin offers the highest capacity among commercially viable non-silicon anode materials [1]. Tin's volume expansion (~257–300%) is lower than silicon's (~280–300%) while still requiring nanostructuring, making Sn–graphite or Sn–carbon composite electrodes an intermediate solution between pure graphite and silicon-dominant anodes [2]. In sodium-ion batteries, tin's ~847 mAh·g⁻¹ provides a ~3× capacity advantage over hard carbon (~250–300 mAh·g⁻¹), directly addressing the energy density gap that currently limits sodium-ion adoption [1]. Procurement specifications should require particle size distribution, carbon composite architecture, and first-cycle coulombic efficiency data to ensure cycle life targets are met.

RoHS-Compliant High-Reliability Electronics Soldering

Tin-based SAC solders (e.g., SAC305: 96.5% Sn, 3% Ag, 0.5% Cu) are the procurement default for electronics manufacturing subject to EU RoHS Directive 2011/65/EU. Quantitative evidence demonstrates that SAC solder joints outperform conventional SnPb eutectic in both electrical conductivity (0.28 vs 0.22 × 10⁶ ohm⁻¹·cm⁻¹, +27%) and mechanical strength (~68 vs ~55 MPa, +24%) [3]. The trade-off is a higher processing temperature: SAC melts at 217–220 °C versus 183 °C for SnPb, requiring peak reflow temperatures of 235–245 °C and therefore compatible PCB substrates and component ratings [4]. For applications where lower processing temperature is critical, Sn–Bi or Sn–Bi–Ag alloys with melting points near 139 °C (eutectic Bi57Sn43) should be evaluated, though with attention to brittleness and thermal fatigue differences [5]. Procurement specifications should include alloy composition tolerance (±0.5 wt%), melting range by DSC, and oxide content.

Dye-Sensitized and Perovskite Solar Cell Transparent Electrodes

Fluorine-doped tin oxide (FTO) coated glass is the preferred transparent conductive substrate for DSSCs, perovskite solar cells, and electrochromic devices where chemical robustness and high-temperature processing are required. FTO's sheet resistivity of 8.5 Ω/sq is 6.1× lower than ITO's 52 Ω/sq in comparable architectures, directly enabling a 4.3× higher DSSC internal global efficiency (9.6% vs 2.24%) [6]. FTO's 'excellent' chemical stability to strong acids and alkalis contrasts with ITO's susceptibility to corrosion, making FTO the mandatory choice for perovskite solar cell fabrication involving acidic or basic precursor solutions and high-temperature annealing [7]. Additionally, FTO's higher infrared reflectance compared to ITO provides a secondary benefit for thermal management in building-integrated photovoltaics [8]. Procurement specifications should include sheet resistance uniformity (±2 Ω/sq across substrate), optical transmittance (>80% at 550 nm), and haze factor.

Catalytic Synthesis of Biodegradable Poly(L-Lactide) (PLLA) for Biomedical and Packaging Applications

Tin(II) acetate (and its commercial analog tin(II) octoate, already FDA-approved as an indirect food additive) is the catalyst of choice for the ring-opening polymerization of L-lactide to produce poly(L-lactide) (PLLA). Among period-5 p-block acetate catalysts, Sn(II) acetate achieves 80% monomer conversion within 80 minutes at 140 °C under solvent-free bulk conditions—outperforming In(III) acetate (29%) and Sb(III) acetate (70%) by substantial margins [9]. Critically, Sn(II) catalysis yields semicrystalline PLLA with controlled molecular weight (Mₙ ~3,430 g·mol⁻¹ at 0.15 mol% catalyst loading), whereas indium-based catalysis produces amorphous polyester with inferior mechanical properties [9]. The semicrystalline morphology is essential for applications requiring dimensional stability, mechanical strength, and predictable hydrolytic degradation kinetics—key quality attributes for biomedical implants (sutures, screws, stents) and compostable packaging. Procurement specifications should require catalyst purity (>98%), residual metal content in final polymer (<100 ppm Sn for food-contact compliance), and crystallinity by DSC.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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